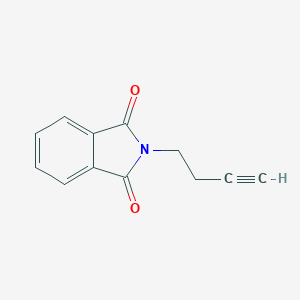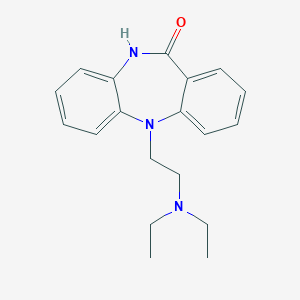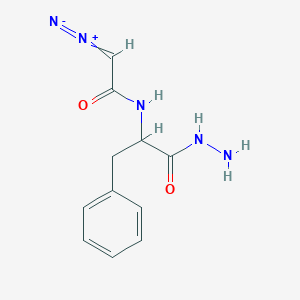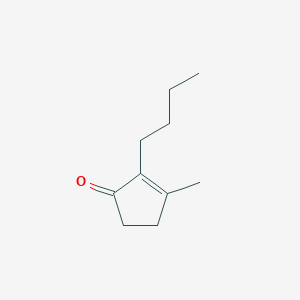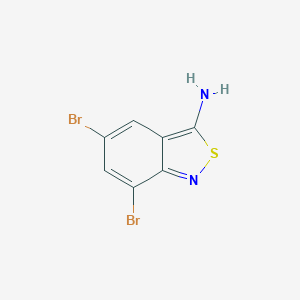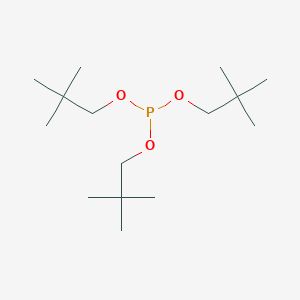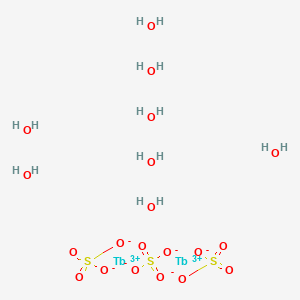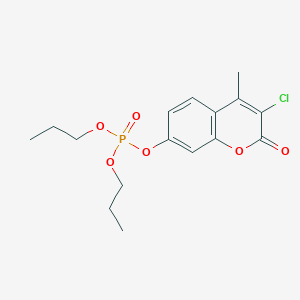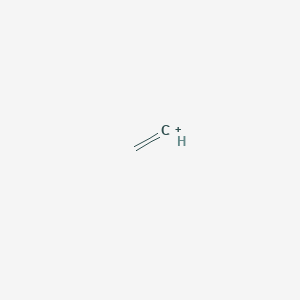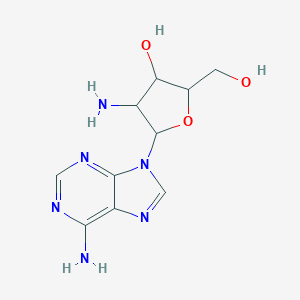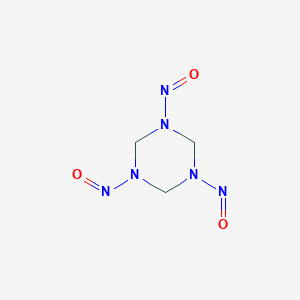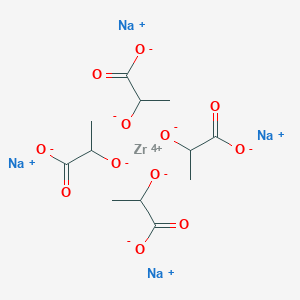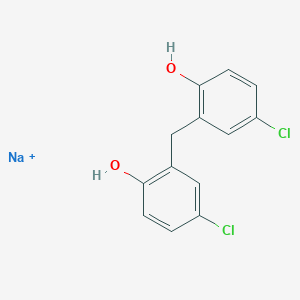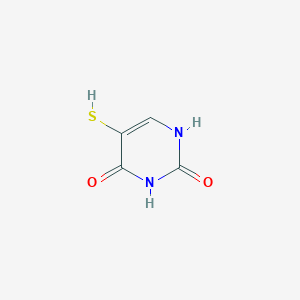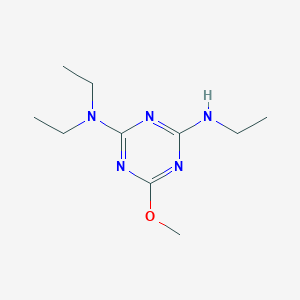
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MET, and its chemical formula is C12H19N5O.
Mécanisme D'action
The mechanism of action of MET is not fully understood. However, studies have shown that MET inhibits the activity of various enzymes, such as topoisomerase II and cyclin-dependent kinase, which are involved in the regulation of cell growth and division. MET has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
MET has been shown to have various biochemical and physiological effects. In vitro studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MET reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MET in lab experiments is its high purity, which can be achieved through recrystallization. MET is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MET in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on MET. One area of research is the development of new anticancer drugs based on the structure of MET. Another area of research is the development of new organic electronic devices using MET as a semiconductor. Additionally, research on the use of MET as a herbicide could lead to the development of new, more effective herbicides for use in agriculture. Finally, further studies on the mechanism of action of MET could lead to a better understanding of its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MET involves the reaction of 2,4-diamino-6-methoxy-1,3,5-triazine with triethylamine. The reaction takes place in the presence of a solvent, such as ethanol, and a catalyst, such as potassium carbonate. The reaction results in the formation of MET, which can be purified through recrystallization.
Applications De Recherche Scientifique
MET has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MET has been investigated for its anticancer properties. Studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as rheumatoid arthritis and Alzheimer's disease.
In materials science, MET has been investigated for its potential applications in the development of organic semiconductors. MET has been shown to have excellent electron-transporting properties, making it a potential candidate for the development of high-performance organic electronic devices.
In agriculture, MET has been investigated for its potential use as a herbicide. Studies have shown that MET inhibits the growth of weeds by disrupting photosynthesis, making it a potential candidate for the development of new herbicides.
Propriétés
Numéro CAS |
13532-26-8 |
|---|---|
Nom du produit |
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- |
Formule moléculaire |
C10H19N5O |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-N,2-N,4-N-triethyl-6-methoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-12-9(15(6-2)7-3)14-10(13-8)16-4/h5-7H2,1-4H3,(H,11,12,13,14) |
Clé InChI |
MVILCVSEDHFDSS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
SMILES canonique |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
Autres numéros CAS |
13532-26-8 |
Solubilité |
0.00 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



